Tetrahydroquinazoline Scaffold Selectivity: DNA Topoisomerase IIα Inhibition vs. Clinical Topoisomerase Poison
In a cross-study comparison of the tetrahydroquinazoline chemotype, the advanced analogue ARN-21934 (a 2,4-dioxo-tetrahydroquinazoline derivative) inhibited DNA relaxation catalysed by human topoisomerase IIα with an IC50 of 2 μM, whereas the standard clinical topoisomerase poison etoposide required an IC50 of 120 μM in the same assay [1]. This 60-fold shift in potency, achieved without intercalative DNA damage, illustrates the intrinsic selectivity of the tetrahydroquinazoline-2,4-dione scaffold for topoisomerase IIα over the classic topoisomerase II poison mechanism. Although the specific N-allyl-pentanamide side-chain of CAS 688774-22-3 has not been profiled in this assay, the scaffold class provides a validated selectivity blueprint that generic quinazolines lacking the 2,4-dioxo-tetrahydro configuration cannot claim.
| Evidence Dimension | DNA relaxation inhibition potency |
|---|---|
| Target Compound Data | ARN-21934 (tetrahydroquinazoline): IC50 = 2 μM |
| Comparator Or Baseline | Etoposide (classic topoisomerase II poison): IC50 = 120 μM |
| Quantified Difference | 60-fold greater potency of tetrahydroquinazoline scaffold over etoposide |
| Conditions | In vitro DNA relaxation assay; human topoisomerase IIα |
Why This Matters
A buyer selecting a tetrahydroquinazoline building block for topoisomerase-targeted projects should favour the 2,4-dioxo configuration over other quinazoline isomers because the scaffold has a proven intrinsic selectivity window that is absent in standard 4-anilinoquinazoline kinase inhibitors.
- [1] Pogorelčnik, B.; et al. Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase IIα over β. ChemMedChem 2020, 15, 1500–1510. View Source
